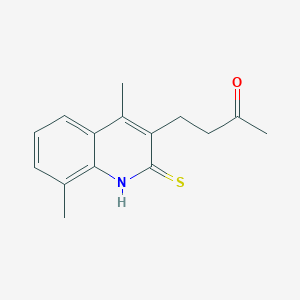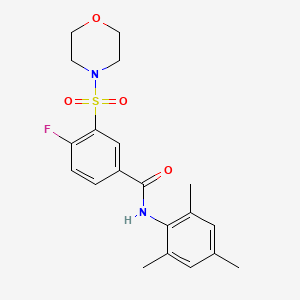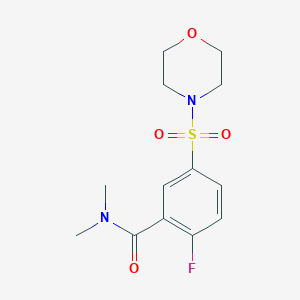
N,N'-(carbonyldi-3,1-phenylene)bis(2-methylacrylamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(carbonyldi-3,1-phenylene)bis(2-methylacrylamide), commonly known as CDM, is a synthetic compound that has gained attention in scientific research for its potential use in various applications. CDM is a member of the bisacrylamide family and is a cross-linking agent that can form covalent bonds with proteins, nucleic acids, and other biomolecules.
Wirkmechanismus
CDM forms covalent bonds with biomolecules through its two acrylamide groups. The reaction occurs through the Michael addition of the nucleophilic groups on the biomolecules to the electron-deficient carbon atoms in the acrylamide groups. The resulting cross-links can stabilize protein structures, prevent protein degradation, and alter protein function.
Biochemical and Physiological Effects:
CDM has been shown to have minimal toxicity in vitro and in vivo. However, it can cause protein aggregation and precipitation at high concentrations, which can affect protein function. CDM can also alter the conformation of proteins and nucleic acids, which can affect their biological activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CDM as a cross-linking agent is its ability to form stable covalent bonds with biomolecules. It can also be used in a wide range of experimental conditions, including different pH and temperature ranges. However, CDM can cause protein aggregation and precipitation at high concentrations, which can affect protein function. It can also alter the conformation of proteins and nucleic acids, which can affect their biological activity.
Zukünftige Richtungen
There are several potential future directions for the use of CDM in scientific research. One area of interest is the development of CDM-based hydrogels for tissue engineering and drug delivery applications. Another potential application is the use of CDM in the synthesis of protein-based materials, such as protein fibers and films. Additionally, CDM could be used in the development of new diagnostic tools for detecting protein-protein interactions and protein-DNA interactions. Further research is needed to explore these potential applications of CDM.
In conclusion, CDM is a synthetic compound that has gained attention in scientific research for its potential use in various applications. It is a cross-linking agent that can form covalent bonds with proteins, nucleic acids, and other biomolecules. CDM has been widely used in scientific research as a cross-linking agent for proteins, nucleic acids, and other biomolecules. It has been used to study protein-protein interactions, protein-DNA interactions, and DNA-protein cross-linking. CDM has also been used in the synthesis of hydrogels, which have potential applications in tissue engineering and drug delivery. While CDM has several advantages as a cross-linking agent, it can also cause protein aggregation and precipitation at high concentrations, which can affect protein function. Further research is needed to explore the potential applications of CDM in scientific research.
Synthesemethoden
CDM can be synthesized by reacting 3,3'-diaminobenzidine with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with methyl acrylate to form CDM. The purity of CDM can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
CDM has been widely used in scientific research as a cross-linking agent for proteins, nucleic acids, and other biomolecules. It has been used to study protein-protein interactions, protein-DNA interactions, and DNA-protein cross-linking. CDM has also been used in the synthesis of hydrogels, which have potential applications in tissue engineering and drug delivery.
Eigenschaften
IUPAC Name |
2-methyl-N-[3-[3-(2-methylprop-2-enoylamino)benzoyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-13(2)20(25)22-17-9-5-7-15(11-17)19(24)16-8-6-10-18(12-16)23-21(26)14(3)4/h5-12H,1,3H2,2,4H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCNSERBEHEQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)NC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(carbonyldibenzene-3,1-diyl)bis(2-methylprop-2-enamide) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5727822.png)

![N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5727836.png)

![3-(difluoromethyl)-N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5727869.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5727875.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-6-[(2-pyridinylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5727887.png)
![N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5727892.png)

![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5727912.png)


![3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5727932.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5727939.png)